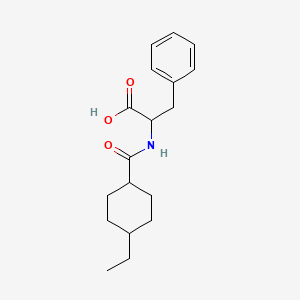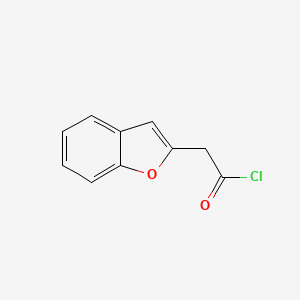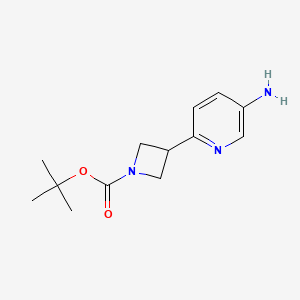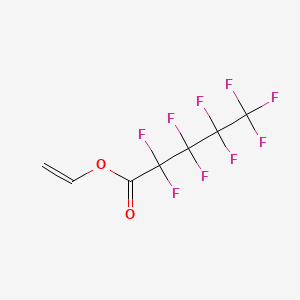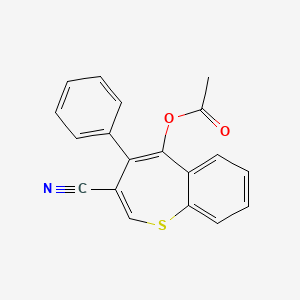
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The fluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
- (2S,4R)-4-fluoroglutamine
- (2S,4R)-4-fluoroproline
- (2S,4R)-4-fluorobutanoic acid
Uniqueness
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate stands out due to its unique combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to similar compounds. Its tert-butyl ester protection and fluoromethyl group provide enhanced stability and reactivity, making it a valuable compound in various research fields.
属性
分子式 |
C10H18FNO3 |
|---|---|
分子量 |
219.25 g/mol |
IUPAC 名称 |
tert-butyl (2S,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI 键 |
MZJMMRVKXQOTDV-JGVFFNPUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CF)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




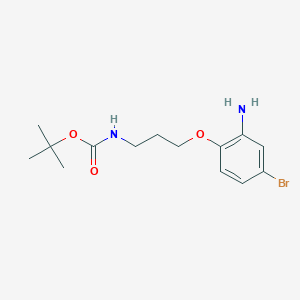
![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
